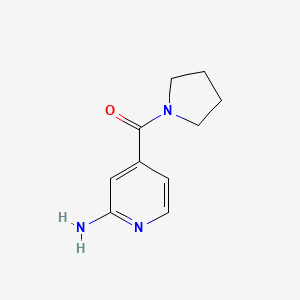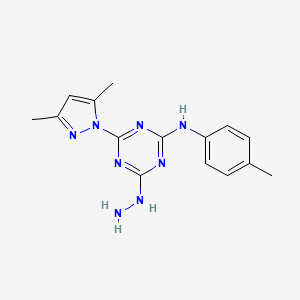
6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the CAS Number: 1119451-37-4 . It has a molecular weight of 214.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine . The InChI code is 1S/C14H18N2/c1-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16(13)2/h6-8,12H,3-5,15H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 214.31 . The InChI code is 1S/C14H18N2/c1-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16(13)2/h6-8,12H,3-5,15H2,1-2H3 .科学的研究の応用
Synthesis and Characterization
Carbazoles, including compounds like "6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine," are of significant interest due to their presence in a wide range of natural products, pharmaceuticals, and functional materials. Research highlights various synthetic strategies using substituted amines or indoles as substrates, employing methods like transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations. These methods have enabled the synthesis of diversely substituted carbazoles, some of which exhibit profound pharmacological activity (Aggarwal, Sushmita, & Verma, 2019).
Environmental and Toxicological Studies
Carbazoles and related heterocyclic amines are studied extensively for their potential environmental impact and toxicological properties. For instance, nitrogen-containing amino and azo compounds, including carbazoles, are used in various industries and have been shown to resist conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective methods to mineralize these compounds, improving the efficacy of overall treatment schemes. This has led to a better understanding of the environmental fate and degradation pathways of such compounds, highlighting the need for technologies that can efficiently remove or degrade these substances from natural waters (Bhat & Gogate, 2021).
Analytical Methods and Detection
The development of analytical methods for the detection and quantification of carbazoles and their derivatives in various matrices is another area of significant research. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry have been utilized for sensitive and selective analysis, which is crucial for understanding the environmental presence, potential toxicity, and biological effects of these compounds (Önal, 2007).
Applications in Material Science
Research into carbazoles extends into the field of material science, where their unique properties are leveraged in the development of functional materials. For example, microwave-assisted synthesis methods have been explored for creating anion exchange resins from carbazole derivatives, which show promise in applications like sorption of specific ions from solutions. Such studies not only expand the understanding of carbazole chemistry but also open up new applications in areas like resource-efficient processes and environmental remediation (Cyganowski & Jermakowicz-Bartkowiak, 2018).
作用機序
In a study, 2,3,4,9-tetrahydro-1H-carbazol-1-amines were shown to activate the CpxRA system by inhibiting the phosphatase activity of CpxA . This genetic activation of the bacterial two-component signal transduction system, CpxRA, abolishes the virulence of a number of pathogens in human and murine infection models .
特性
IUPAC Name |
6,9-dimethyl-1,2,3,4-tetrahydrocarbazol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16(13)2/h6-8,12H,3-5,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOUYJRKUOSKPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649286 |
Source


|
| Record name | 6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
CAS RN |
1119451-37-4 |
Source


|
| Record name | 6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)


![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)
![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)


![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)
![2-[(4-Iodophenyl)amino]propanohydrazide](/img/structure/B1326663.png)
